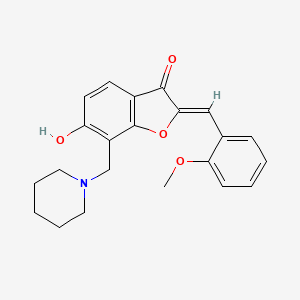

(Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one

Description

The compound (Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by three key structural features:

Benzofuran-3(2H)-one core: A fused bicyclic system with a ketone group at position 2.

2-(2-Methoxybenzylidene) substituent: A benzylidene group (aromatic ring with a methoxy group at the ortho position) conjugated to the furan ring via a double bond.

Its analogs, however, offer insights into structure-property relationships.

Properties

IUPAC Name |

(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-26-19-8-4-3-7-15(19)13-20-21(25)16-9-10-18(24)17(22(16)27-20)14-23-11-5-2-6-12-23/h3-4,7-10,13,24H,2,5-6,11-12,14H2,1H3/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKMCZKYWKTMLS-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a benzofuran core, which is integral to its reactivity and biological properties. The presence of multiple functional groups, such as hydroxy, methoxy, and piperidine moieties, enhances its pharmacological profile.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C23H25NO4 |

| Molecular Weight | 379.4 g/mol |

| Melting Point | Not Available |

| Density | Not Available |

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, which include:

- Antioxidant Activity : Compounds in the benzofuran class have shown potential in scavenging free radicals, thus reducing oxidative stress.

- Anticancer Properties : Similar benzofuran derivatives have been reported to inhibit cell proliferation in various cancer cell lines, including MCF-7 breast cancer cells with notable IC50 values .

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory mediators such as NO, PGE2, TNF-α, and IL-1β .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with various molecular targets. Studies suggest that it could act on pathways involved in inflammation and cancer cell signaling.

Comparative Analysis with Related Compounds

A comparative analysis with related compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 6-Hydroxyflavone | Hydroxyflavonoid structure | Antioxidant, anti-inflammatory |

| 8-Hydroxyquinoline | Hydroxylated quinoline | Antimicrobial, anticancer |

| Benzofuran derivatives | Fused benzene and furan rings | Anticancer, neuroprotective |

In Vitro Studies

Recent studies have demonstrated that this compound exhibits promising cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 Breast Cancer Cells : Exhibited significant inhibition of cell growth with an IC50 value of approximately 58 µM .

- Inflammatory Models : Inhibition of nitric oxide production in LPS-stimulated macrophages indicated anti-inflammatory potential.

Pharmacological Profiles

The pharmacological profiles of related compounds suggest a multifaceted mechanism of action, potentially involving:

- Inhibition of Enzymatic Activity : Some benzofurans inhibit phosphatase activities critical for cell signaling.

- Modulation of Gene Expression : Certain derivatives alter gene expression patterns associated with cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key analogs (Table 1) share the benzofuran-3(2H)-one scaffold but differ in substituents at positions 2 and 6. These variations influence electronic properties, solubility, and steric effects.

Substituent Analysis

A. Position 2 (Benzylidene Group):

- Target Compound : 2-Methoxybenzylidene (electron-donating ortho methoxy) .

- : 2-Fluorobenzylidene introduces electron-withdrawing fluorine, enhancing electrophilicity .

- : 4-Methoxybenzylidene (para methoxy) reduces steric hindrance compared to ortho substitution .

B. Position 7 (Amino/Alkyl Substituents):

- Target Compound : Piperidin-1-ylmethyl group (bulky, lipophilic amine) .

- : Dimethylaminomethyl (smaller, less basic) may improve solubility .

- : Hydroxyethylpiperazinyl enhances hydrophilicity via polar hydroxyl groups .

- : Methyl group (simple alkyl) reduces steric bulk but limits hydrogen bonding .

Electronic and Steric Effects

- Ortho vs. Para Methoxy : The ortho methoxy in the target compound increases steric strain but may improve binding specificity compared to para analogs .

- Fluorine vs. Methoxy : Fluorine’s electronegativity () could enhance metabolic stability but reduce electron density in the aromatic ring .

- Piperidine vs. Dimethylamino: Piperidine’s larger size and basicity (pKa ~11) may enhance membrane permeability but reduce aqueous solubility compared to dimethylamino derivatives .

Data Table: Structural Comparison of Benzofuran-3(2H)-one Analogs

Q & A

Q. What are the established synthetic routes for (Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes:

- Step 1: Condensation of a 6-hydroxybenzofuran-3(2H)-one core with 2-methoxybenzaldehyde to form the benzylidene moiety. This step requires a base (e.g., NaOH or K₂CO₃) in polar solvents like ethanol or methanol under reflux .

- Step 2: Introduction of the piperidin-1-ylmethyl group via nucleophilic substitution or Mannich reaction, often using formaldehyde and piperidine in aprotic solvents (e.g., DMF) at controlled temperatures .

- Yield Optimization: Reaction time (12–24 hours), solvent polarity, and stoichiometric ratios of reagents (e.g., 1:1.2 aldehyde-to-core ratio) are critical. Purity is enhanced via recrystallization or column chromatography .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., Z-configuration of the benzylidene group) and piperidine methylene protons .

- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (expected ~395–400 g/mol) and fragmentation patterns .

- Infrared Spectroscopy (IR): Peaks at ~1650–1700 cm⁻¹ (C=O stretch of benzofuranone) and ~3200–3500 cm⁻¹ (hydroxy group) .

- HPLC: Purity assessment (>95% by area normalization) using C18 columns and UV detection .

Q. What preliminary biological activities have been reported for structurally analogous benzofuran derivatives?

Analogous compounds exhibit:

- Antimicrobial Activity: MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

- Anticancer Potential: IC₅₀ of 10–50 µM in breast (MCF-7) and colon (HCT-116) cancer cells, linked to apoptosis induction via ROS generation .

- Enzyme Inhibition: Moderate acetylcholinesterase (AChE) inhibition (IC₅₀ ~20 µM) due to interactions with the catalytic site .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

Key SAR insights:

- Benzylidene Substituents: Electron-donating groups (e.g., 2-methoxy) enhance stability and π-π stacking with biological targets, improving anticancer activity .

- Piperidine Moiety: N-Methylation of piperidine increases lipophilicity, enhancing blood-brain barrier penetration for neuroactive applications .

- Hydroxy Position: 6-Hydroxy is critical for hydrogen bonding with enzymes (e.g., AChE); masking it via esterification alters pharmacokinetics .

- Experimental Design: Use iterative cycles of substituent variation (e.g., halogenation at position 7) coupled with in vitro assays to prioritize derivatives .

Q. What strategies resolve contradictions in solubility and stability data across studies?

Discrepancies arise from:

- Solvent Systems: Aqueous solubility is pH-dependent (pKa ~9.5 for the hydroxy group); use buffered solutions (PBS pH 7.4) for reproducible assays .

- Degradation Pathways: Oxidative instability of the benzylidene group in light/heat requires storage at −20°C in amber vials .

- Analytical Validation: Cross-validate solubility claims via dynamic light scattering (DLS) for nanoaggregates or solid-state NMR for polymorphic forms .

Q. What mechanistic studies are recommended to elucidate this compound’s interaction with biological targets?

Proposed approaches:

- Molecular Docking: Simulate binding to AChE (PDB ID 4EY7) or cancer-related kinases (e.g., EGFR) to identify key residues (e.g., Tyr337 in AChE) .

- Cellular Assays: ROS detection (DCFH-DA probe) and mitochondrial membrane potential (JC-1 staining) to confirm apoptosis pathways .

- Biophysical Techniques: Surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD values) with purified proteins .

Q. How can synthetic byproducts or isomers be minimized during scale-up?

- Stereochemical Control: Use chiral catalysts (e.g., L-proline) during condensation to favor the Z-isomer over E .

- Byproduct Mitigation: Monitor intermediates via TLC and optimize quenching protocols (e.g., rapid cooling post-reflux) to prevent dimerization .

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.